molecular formula C19H20ClNO3 B2978337 (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one CAS No. 339017-39-9

(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one

Cat. No.: B2978337
CAS No.: 339017-39-9
M. Wt: 345.82
InChI Key: RQGZFRZZTLETMU-RVDMUPIBSA-N
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Description

(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl group and a dimethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enone Intermediate: This involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethoxybenzaldehyde under basic conditions to form the enone intermediate.

    Condensation Reaction: The enone intermediate undergoes a condensation reaction with an appropriate ketone under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond or the nitro group if present.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Saturated amines or alcohols.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both chloro and dimethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(Z)-4-(3-chloro-2-methylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-12-16(20)6-5-7-17(12)21-11-15(13(2)22)14-8-9-18(23-3)19(10-14)24-4/h5-11,21H,1-4H3/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGZFRZZTLETMU-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(/C2=CC(=C(C=C2)OC)OC)\C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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